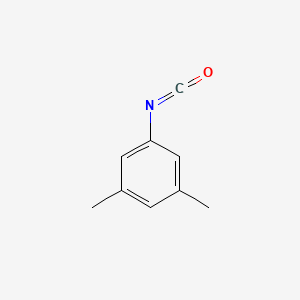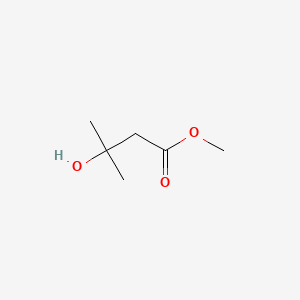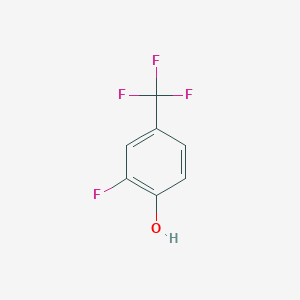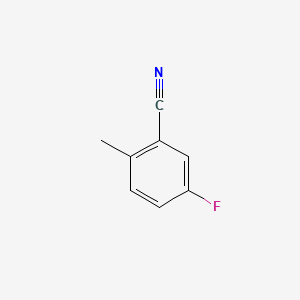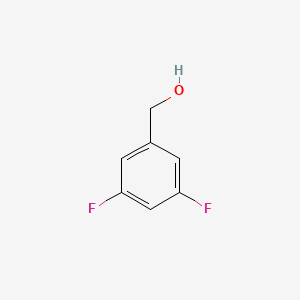![molecular formula C7H13N B1332162 8-アザビシクロ[5.1.0]オクタン CAS No. 286-44-2](/img/structure/B1332162.png)
8-アザビシクロ[5.1.0]オクタン
概要
説明
8-Azabicyclo[5.1.0]octane is a bicyclic organic compound with the molecular formula C7H13N. It is a structural analog of tropane alkaloids and is characterized by a nitrogen atom incorporated into a bicyclic framework.
科学的研究の応用
8-Azabicyclo[5.1.0]octane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of 8-Azabicyclo[51It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets.
Mode of Action
The specific mode of action of 8-Azabicyclo[5.1.0]octane is not well-documented. As a structural analog of tropane alkaloids, it may share similar interactions with its targets. Tropane alkaloids are known for their wide array of interesting biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 8-Azabicyclo[51Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Azabicyclo[51Its molecular weight of 11118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 8-Azabicyclo[51As a structural analog of tropane alkaloids, it may induce similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Azabicyclo[51Its predicted melting point of 676° C and boiling point of 170.5° C at 760 mmHg suggest that it may be stable under a wide range of environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[5.1.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable amine precursor. This process often requires the use of strong acids or bases to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of 8-Azabicyclo[5.1.0]octane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
8-Azabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size.
Tropane: A well-known bicyclic compound with significant biological activity.
Uniqueness
8-Azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
特性
IUPAC Name |
8-azabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-6-7(8-6)5-3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHCKZHFJYGXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(N2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337756 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-44-2 | |
| Record name | 8-Azabicyclo[5.1.0]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 8-aryl-8-azabicyclo[5.1.0]octanes via this specific reaction?
A1: The reaction of aryl azides with cycloalkenes like cycloheptene, mediated by aluminum trichloride, offers a novel pathway to synthesize fused aziridine rings. Traditionally, synthesizing such compounds could be challenging and require multi-step processes. This method provides a more direct approach, potentially opening doors for further research into the chemical properties and potential applications of these 8-Azabicyclo[5.1.0]octane derivatives [].
Q2: The research mentions the formation of an "aziridinium–AlCl3 complex". What is the role of this complex in the reaction mechanism?
A2: The proposed mechanism suggests that the aryl azide first forms a complex with aluminum trichloride. This complex then reacts with the cycloalkene (cycloheptene in this case) to form an aziridinium–AlCl3 complex. This complex is considered a key intermediate in the reaction. It can then undergo further rearrangements and transformations, ultimately leading to the formation of the 8-aryl-8-azabicyclo[5.1.0]octane product []. Understanding the role of this complex is crucial for optimizing reaction conditions and potentially exploring similar reactions with other substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





